![molecular formula C15H15NO2 B14617888 Ethyl 5,10-dihydropyrrolo[1,2-b]isoquinoline-1-carboxylate CAS No. 61009-78-7](/img/structure/B14617888.png)
Ethyl 5,10-dihydropyrrolo[1,2-b]isoquinoline-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5,10-dihydropyrrolo[1,2-b]isoquinoline-1-carboxylate is a compound belonging to the class of pyrroloisoquinoline derivatives. These compounds are known for their diverse biological activities, including antitumor, antiviral, and anti-inflammatory properties . The unique structure of this compound makes it a valuable subject of study in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolo[1,2-b]isoquinoline derivatives, including Ethyl 5,10-dihydropyrrolo[1,2-b]isoquinoline-1-carboxylate, typically involves multi-step reactions. One common method is the cyclization of 1-(2-carboxybenzoyl)pyrroles . This process can be catalyzed by various reagents, including palladium on carbon and zinc in acetic acid . Another approach involves the use of azaarenes and α,β-unsaturated aldehydes, catalyzed by amine and N-heterocyclic carbene (NHC) relay catalysis .
Industrial Production Methods
Industrial production methods for these compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and transition metal catalysts can significantly enhance the efficiency of these reactions .
化学反応の分析
Types of Reactions
Ethyl 5,10-dihydropyrrolo[1,2-b]isoquinoline-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline-1,3,4-trione.
Reduction: Reduction reactions can convert it to 10-hydroxy-3,5-dihydropyrrolo[1,2-b]isoquinolin-5-one.
Substitution: Substitution reactions can introduce various functional groups into the molecule, enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as dimethylmaleic anhydride.
Reducing agents: Such as zinc and acetic acid.
Catalysts: Palladium on carbon, N-heterocyclic carbene (NHC), and amine catalysts.
Major Products
The major products formed from these reactions include various substituted pyrroloisoquinoline derivatives, which exhibit enhanced biological activities .
科学的研究の応用
Ethyl 5,10-dihydropyrrolo[1,2-b]isoquinoline-1-carboxylate has several scientific research applications:
作用機序
The mechanism of action of Ethyl 5,10-dihydropyrrolo[1,2-b]isoquinoline-1-carboxylate involves its ability to cross-link with DNA, leading to the inhibition of DNA replication and cell cycle arrest at the G2/M phase . This compound targets specific molecular pathways, making it a potent antitumor agent .
類似化合物との比較
Similar Compounds
Mitomycin C: A naturally occurring antitumor alkylating agent.
Indoloquinone EO9: A synthetic analogue of mitomycin C.
Thioimidazoles: Such as carmethizole.
Bis(hydroxymethyl)pyrrole derivatives: Including various pyrrolizine alkaloids.
Uniqueness
Ethyl 5,10-dihydropyrrolo[1,2-b]isoquinoline-1-carboxylate is unique due to its specific structure, which allows it to effectively cross-link with DNA and exhibit significant antitumor activity . Its ability to induce cell cycle arrest at the G2/M phase further distinguishes it from other similar compounds .
特性
CAS番号 |
61009-78-7 |
|---|---|
分子式 |
C15H15NO2 |
分子量 |
241.28 g/mol |
IUPAC名 |
ethyl 5,10-dihydropyrrolo[1,2-b]isoquinoline-1-carboxylate |
InChI |
InChI=1S/C15H15NO2/c1-2-18-15(17)13-7-8-16-10-12-6-4-3-5-11(12)9-14(13)16/h3-8H,2,9-10H2,1H3 |
InChIキー |
QNKTTZYZNRDVHR-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C2CC3=CC=CC=C3CN2C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4H-Imidazo[4,5-d]-1,2,3-triazin-4-one, 3,5-dihydro-3-hydroxy-](/img/structure/B14617807.png)
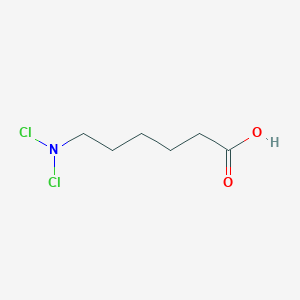
![3,6,9,12-Tetraoxabicyclo[12.3.1]octadeca-1(18),14,16-triene](/img/structure/B14617815.png)
![3-Ethyl-1-(3-iodophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14617820.png)
![4-{[(1-Ethyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}pyridine](/img/structure/B14617822.png)
![3-Benzyl-7-butyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B14617831.png)
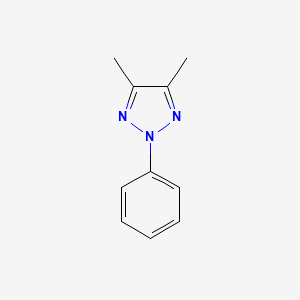
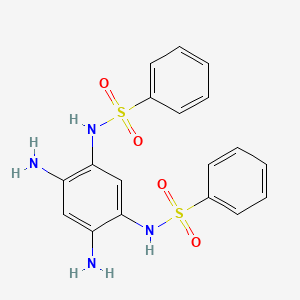
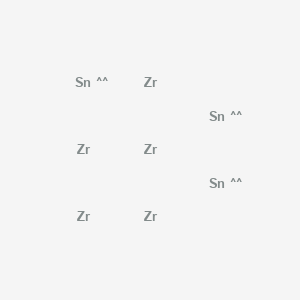
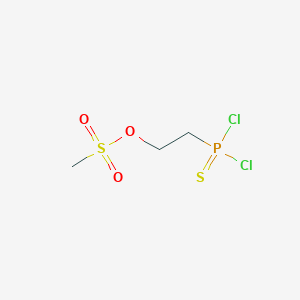
![2-Methyl-3-nitro-5-[(phenylsulfanyl)methyl]thiophene](/img/structure/B14617882.png)
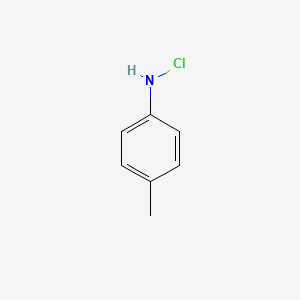
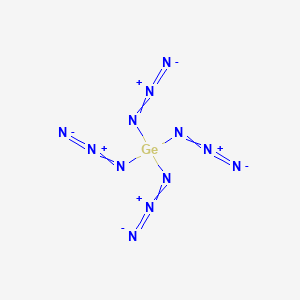
methylidene}-1-methylimidazolidine](/img/structure/B14617898.png)
